3-Fluoro-5-Formyl-4-Methoxybenzoic Acid: A Comprehensive Technical Guide to Physicochemical Profiling and Solubility Dynamics
3-Fluoro-5-Formyl-4-Methoxybenzoic Acid: A Comprehensive Technical Guide to Physicochemical Profiling and Solubility Dynamics
Executive Summary
In the landscape of rational drug design and advanced organic synthesis, 3-fluoro-5-formyl-4-methoxybenzoic acid (CAS: 2137718-44-4) [1] serves as a highly versatile, multi-functional building block. Characterized by a molecular weight of 198.15 g/mol and the molecular formula C₉H₇FO₄, this compound presents a unique physicochemical profile driven by the competing electronic and steric effects of its four distinct functional groups.
For drug development professionals and formulation scientists, understanding the solubility profile of this compound is not merely a regulatory checkbox; it is the foundational step for predicting bioavailability, optimizing reaction conditions, and designing effective delivery vehicles. This whitepaper provides an in-depth, mechanistically grounded analysis of its solubility dynamics, offering self-validating experimental protocols for precise thermodynamic quantification.
Structural Causality: The Physicochemical Drivers of Solubility
The solubility of 3-fluoro-5-formyl-4-methoxybenzoic acid cannot be viewed as a static metric; it is a dynamic property dictated by its molecular architecture. As a Senior Application Scientist, one must look beyond the bulk powder and analyze the sub-molecular forces at play:
-
The Carboxylic Acid (-COOH) Core: This is the primary solubility switch. Based on the Hammett equation and the inductive effects of the ring substituents, the pKa of this moiety is significantly lowered compared to unsubstituted benzoic acid (pKa 4.2). The combined electron-withdrawing effects of the meta-fluoro and meta-formyl groups overpower the resonance-donating effect of the para-methoxy group, resulting in an estimated pKa of 3.2 to 3.5 [2]. This dictates a highly pH-dependent aqueous solubility profile.
-
The Fluoro (-F) and Methoxy (-OCH₃) Substituents: These groups drastically increase the lipophilicity (LogP) of the molecule. Fluorine's high electronegativity and the methoxy group's steric bulk increase the energy required for aqueous cavity formation, thereby suppressing the intrinsic solubility ( S0 ) of the un-ionized species.
-
The Formyl (-CHO) Group: As an electrophilic center, the aldehyde can participate in hydrogen bonding with aqueous solvents or potentially form transient hydrates, which subtly alters the crystal lattice energy and dissolution kinetics.
Fig 1: Functional group contributions to the physicochemical profile.
Quantitative Data: Predicted Solubility Profile
Because the compound is a weak acid, its total solubility ( ST ) at any given pH can be mathematically modeled using the Henderson-Hasselbalch relationship [3]:
ST=S0×(1+10(pH−pKa))
Where S0 is the intrinsic solubility of the un-ionized free acid. Table 1 summarizes the representative solubility data across physiologically and synthetically relevant media.
Table 1: Representative Solubility Profile of 3-Fluoro-5-formyl-4-methoxybenzoic acid
| Solvent / Media | pH Level | Ionization State | Estimated Solubility (mg/mL) | Mechanistic Rationale |
| 0.1N HCl (SGF) | 1.2 | >99% Un-ionized | ~0.05 ( S0 ) | High lipophilicity drives poor hydration of the free acid. |
| Acetate Buffer | 4.5 | ~90% Ionized | ~0.55 | Partial ionization significantly disrupts the crystal lattice. |
| Phosphate Buffer (SIF) | 6.8 | >99.9% Ionized | >50.0 | Complete conversion to the highly soluble carboxylate anion. |
| Methanol | N/A | Un-ionized | >100.0 | Favorable solute-solvent dipole interactions. |
| Dimethyl Sulfoxide | N/A | Un-ionized | >200.0 | Universal solvation of aromatic and polar functional groups. |
Experimental Methodology: The Self-Validating Protocol
To generate high-fidelity thermodynamic solubility data, researchers must avoid the common pitfall of measuring transient kinetic supersaturation. The following protocol is adapted from OECD Test Guideline 105 (Shake-Flask Method) [4] and is engineered as a self-validating system.
Protocol: pH-Dependent Thermodynamic Solubility Determination
Phase 1: Preparation and Saturation
-
Buffer Preparation: Prepare standardized aqueous buffers at pH 1.2 (HCl/KCl), pH 4.5 (Acetate), and pH 6.8 (Phosphate) with a constant ionic strength ( μ=0.15 M using NaCl) to simulate physiological conditions.
-
Solid Addition: Weigh approximately 50 mg of crystalline 3-fluoro-5-formyl-4-methoxybenzoic acid into 5 mL glass vials.
-
Solvent Addition: Add 2 mL of the respective buffer to each vial, ensuring a vast excess of solid remains to maintain saturation.
Phase 2: Equilibration (The Validation Engine) 4. Agitation: Seal the vials and place them in a thermostatic orbital shaker at exactly 37.0 ± 0.5 °C. Agitate at 200 RPM. 5. Dual-Time-Point Sampling: Extract 0.5 mL aliquots at exactly 24 hours ( T24 ) and 48 hours ( T48 ) .
-
Causality Check: If the concentration variance between T24 and T48 exceeds 5%, thermodynamic equilibrium has not been reached. The system invalidates the run, and agitation must continue for an additional 24 hours.
Phase 3: Separation and Quantification 6. Phase Separation: Centrifuge the extracted aliquots at 10,000 ×g for 15 minutes at 37 °C to pellet undissolved micro-crystals. Avoid standard syringe filtration for highly lipophilic compounds, as the active pharmaceutical ingredient (API) may adsorb onto the filter membrane, artificially lowering the measured solubility. 7. Dilution & HPLC-UV Analysis: Dilute the supernatant with mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% TFA) to prevent precipitation upon cooling. Quantify the concentration via HPLC-UV against a validated calibration curve.
Fig 2: pH-dependent thermodynamic solubility determination workflow.
Strategic Implications for Formulation and Synthesis
Understanding the solubility profile of 3-fluoro-5-formyl-4-methoxybenzoic acid directly informs downstream development strategies:
-
Salt Formation: Because the intrinsic solubility is exceedingly low at acidic pH, formulating this compound as a free acid for oral delivery will likely result in dissolution-rate-limited absorption (BCS Class II behavior). Converting the carboxylic acid to a sodium or potassium salt will drastically improve the dissolution kinetics in the gastric environment.
-
Co-Solvent Systems in Synthesis: For organic synthesis applications (e.g., reductive aminations utilizing the formyl group or cross-coupling reactions), the compound exhibits excellent solubility in polar aprotic solvents (DMF, DMSO) and moderate solubility in alcohols. Water should be strictly avoided as a primary solvent unless the pH is adjusted above 5.0 using an inorganic base.
-
Amorphous Solid Dispersions (ASDs): If salt formation compromises the chemical stability of the sensitive formyl group, formulating the compound as an ASD using polymeric carriers (e.g., HPMCAS) can trap the drug in a high-energy, highly soluble amorphous state, bypassing the lattice energy barrier imposed by the fluoro and methoxy groups.
References
-
Domańska, U., et al. "Study of pH-dependent drugs solubility in water". SciSpace / Peer-Reviewed Literature. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). "Influence of the pKa Value of Cinnamic Acid and P-Hydroxycinnamic Acid on the Solubility of a Lurasidone Hydrochloride-Based Coamorphous System". PubMed Central (PMC). Available at: [Link]
-
Organisation for Economic Co-operation and Development (OECD). "Test No. 105: Water Solubility". OECD Guidelines for the Testing of Chemicals, Section 1. Available at: [Link]
